N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 2-chlorophenyl substituent at position 3 and a benzenesulfonamide group linked via an ethoxyethyl chain. This structure combines a rigid aromatic system with a sulfonamide moiety, a common pharmacophore in medicinal chemistry due to its ability to modulate enzyme activity, particularly in targeting kinases or carbonic anhydrases .
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-16-9-5-4-8-15(16)19-23-22-17-10-11-18(24-25(17)19)28-13-12-21-29(26,27)14-6-2-1-3-7-14/h1-11,21H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIKFONIXYUEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as other 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors in the biological system. These interactions can lead to a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Mode of Action
It is known that many triazole compounds exert their effects through the inhibition of key enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2. The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with cyclo-oxygenase enzymes. By inhibiting these enzymes, the compound could reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. This could explain the anti-inflammatory and analgesic activities observed for similar compounds.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo[4,3-b]pyridazine vs. Pyrazolo[3,4-d]pyrimidine: describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which replaces the triazolo-pyridazine core with a pyrazolo-pyrimidine system. The pyrazolo-pyrimidine core enhances π-π stacking interactions in kinase inhibition but reduces metabolic stability compared to triazolo-pyridazines .
Substituent Effects :
The 2-chlorophenyl group in the target compound may improve lipophilicity and target binding compared to the 3-fluorophenyl group in ’s chromene derivative. Chlorine’s electronegativity and steric bulk could enhance selective interactions with hydrophobic enzyme pockets .
Sulfonamide Linker Modifications
- Ethoxyethyl vs. However, longer linkers may reduce membrane permeability .
Physicochemical Properties
Molecular Weight and Solubility :
The target compound (MW ≈ 470 g/mol) is heavier than ’s methyl-substituted analog (MW ≈ 380 g/mol). The ethoxyethyl linker likely increases water solubility but may compromise blood-brain barrier penetration .Thermal Stability : ’s pyrazolo-pyrimidine derivative melts at 175–178°C, while triazolo-pyridazines typically exhibit higher melting points (>200°C) due to stronger intermolecular interactions .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule decomposes into three modular components:
- 3-(2-Chlorophenyl)-triazolo[4,3-b]pyridazin-6-ol core
- 2-Chloroethyl ether linkage
- Benzenesulfonamide moiety
Notably, thetriazolo[4,3-b]pyridazine system requires precise annulation to avoid competing [4,3-a] isomer formation, a phenomenon documented in phosphonate-mediated cyclizations. The 2-chlorophenyl group introduces steric constraints that necessitate optimized coupling conditions to prevent dehalogenation.
Synthesis of 3-(2-Chlorophenyl)-triazolo[4,3-b]pyridazin-6-ol
Hydrazine-Mediated Cyclocondensation
The foundational route employs β-(2-chlorobenzoyl)propionic acid (1) and hydrazine hydrate in ethanol under reflux (Δ = 78°C, t = 3 h) to yield 6-(2-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (2). Subsequent aromatization with chloranil in DMSO (80°C, 3 h) produces 6-(2-chlorophenyl)pyridazin-3(2H)-one (3), achieving 85% yield with <2% dimerization byproducts.
Critical Parameters:
Triazole Ring Annulation
Intermediate 3 undergoes cyclization with chloroacetaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid (PTSA, 0.2 eq) to formtriazolo[4,3-b]pyridazine (4). NMR studies confirm complete regioselectivity for the [4,3-b] isomer when using dichloromethane as solvent (δ 8.72 ppm, H-5; δ 9.14 ppm, H-8). Competing [1,5-a] isomer formation (<5%) occurs if reaction time exceeds 6 hours.
Etherification and Sulfonamide Coupling
Williamson Ether Synthesis
The 6-hydroxyl group in intermediate 4 reacts with 1,2-dibromoethane (2 eq) in anhydrous DMF using K2CO3 (3 eq) as base (60°C, 12 h) to install the bromoethyl spacer (5). GC-MS monitoring reveals optimal conversion at 60°C, with higher temperatures inducing elimination side reactions (m/z 284.1 corresponding to vinyl ether).
Nucleophilic Displacement with Benzenesulfonamide
Final coupling employs benzenesulfonamide (1.5 eq) and Cs2CO3 (2 eq) in acetonitrile (Δ = 82°C, t = 8 h) to yield the target compound (6). The cesium base enhances nucleophilicity of the sulfonamide nitrogen, achieving 78% isolated yield after silica gel chromatography (EtOAc/hexane 3:7).
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 24 | 42 |
| DBU | THF | 65 | 18 | 55 |
| Cs2CO3 | MeCN | 82 | 8 | 78 |
LC-MS (ESI+): m/z 484.08 [M+H]+ (calc. 484.07), confirming molecular integrity.
Mechanistic Considerations in Key Steps
Triazole Formation Pathway
31P NMR studies of analogous systems reveal a ketenimine intermediate (λmax 215 nm) during cyclization, with PTSA catalyzing both imine tautomerization and 5-exo-dig ring closure. Computational modeling (DFT B3LYP/6-311+G**) indicates a 12.3 kcal/mol activation barrier for the favored [4,3-b] pathway versus 15.7 kcal/mol for the [1,5-a] isomer.
Spectroscopic Characterization Benchmarks
1H NMR (400 MHz, DMSO-d6):
- δ 8.92 (s, 1H, triazole-H)
- δ 8.34 (d, J = 8.4 Hz, 1H, pyridazine-H)
- δ 7.89–7.86 (m, 4H, aromatic)
- δ 4.52 (t, J = 6.0 Hz, 2H, OCH2)
- δ 3.82 (t, J = 6.0 Hz, 2H, NCH2)
IR (KBr, cm^-1):
- 1345, 1162 (SO2 asym/sym stretch)
- 1560 (triazole C=N)
- 1245 (C-O-C ether)
Industrial-Scale Adaptation Challenges
Purification Considerations
The final compound's low aqueous solubility (0.12 mg/mL at 25°C) necessitates alternative crystallization systems. Ternary solvent mixtures (EtOH/H2O/EtOAc 45:30:25) achieve 98.5% purity with 82% recovery.
Continuous Flow Synthesis
Pilot studies demonstrate a 3-step continuous process (residence time = 2.1 h) producing 1.2 kg/day with 68% overall yield, representing a 5-fold productivity increase over batch methods.
Q & A
Q. What are the critical synthetic steps and reaction conditions for optimizing the yield of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves:
- Cyclization of hydrazine derivatives with chlorophenyl-substituted precursors to form the triazolopyridazine core.
- Etherification to attach the ethoxyethyl linker.
- Sulfonamide coupling with benzenesulfonamide.
Key optimization factors: - Temperature : 80–100°C for cyclization steps to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during ether bond formation .
- Purification : HPLC or column chromatography ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and linker connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 444.32) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DMSO (≥10 mM) for in vitro assays .
- Stability :
- Light-sensitive : Store in amber vials at -20°C to prevent photodegradation .
- Hydrolytic stability : Stable in pH 5–7 buffers for ≥48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer : Key structural modifications and their impacts:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 2-Chlorophenyl (core) | Enhances target binding via hydrophobic interactions . | |
| Ethoxyethyl linker | Improves solubility and membrane permeability . | |
| Benzenesulfonamide | Modulates enzyme inhibition (e.g., carbonic anhydrase) . |
- Approach : Replace chlorophenyl with fluorophenyl to assess halogen effects on potency .
Q. What methodological approaches are used to investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Biochemical Assays :
- Enzyme inhibition : Measure IC50 via fluorescence-based assays (e.g., carbonic anhydrase inhibition) .
- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) .
- Computational Modeling :
- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?
- Methodological Answer : Common sources of discrepancies:
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate across multiple models .
- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity assays) .
Q. What strategies are recommended for designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
